molecular formula C8H18N2 B3235197 Ethyl-((S)-1-methyl-piperidin-3-yl)-amine CAS No. 1353996-48-1

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B3235197
CAS No.: 1353996-48-1
M. Wt: 142.24
InChI Key: PMITTYJTJSCELB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This compound is characterized by the presence of an ethyl group attached to a piperidine ring, which is further substituted with a methyl group at the 1-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Substitution at the 1-Position:

    Introduction of the Ethyl Group: The ethyl group can be introduced via ethylation reactions, where ethyl halides react with the piperidine ring in the presence of a base.

    Amination at the 3-Position: The amine group at the 3-position can be introduced through reductive amination reactions, where an appropriate aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted piperidines

Scientific Research Applications

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl-((S)-1-ethyl-piperidin-3-yl)-amine: Similar structure but with an ethyl group at the 1-position.

    Ethyl-((S)-1-methyl-piperidin-4-yl)-amine: Similar structure but with the amine group at the 4-position.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activity.

Properties

IUPAC Name

(3S)-N-ethyl-1-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMITTYJTJSCELB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Reactant of Route 2
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Reactant of Route 3
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Reactant of Route 4
Reactant of Route 4
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Reactant of Route 5
Reactant of Route 5
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Reactant of Route 6
Reactant of Route 6
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.